molecular formula C11H9NO2 B12439449 3-(1H-indol-5-yl)prop-2-enoic acid

3-(1H-indol-5-yl)prop-2-enoic acid

Cat. No.: B12439449
M. Wt: 187.19 g/mol
InChI Key: XKDUSMDFTBTTGY-UHFFFAOYSA-N
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Description

3-(1H-indol-5-yl)prop-2-enoic acid, also known as (2E)-3-(1H-indol-5-yl)-2-propenoic acid, is a compound with significant interest in various scientific fields. It is characterized by an indole ring structure attached to a propenoic acid moiety. This compound is known for its potential biological activities and applications in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-5-yl)prop-2-enoic acid typically involves the condensation of indole derivatives with appropriate aldehydes or ketones, followed by oxidation or other functional group transformations. One common method involves the use of indole-5-carboxaldehyde and malonic acid in the presence of a base, followed by decarboxylation and oxidation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-5-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1H-indol-5-yl)prop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-indol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid (IAA): A plant hormone that regulates growth and development.

    Indole-3-carboxylic acid: Another indole derivative with potential biological activities.

    Indole-3-propionic acid: Known for its antioxidant properties.

Uniqueness

3-(1H-indol-5-yl)prop-2-enoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its indole ring and propenoic acid moiety provide a versatile platform for further functionalization and application in research .

Properties

IUPAC Name

3-(1H-indol-5-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)4-2-8-1-3-10-9(7-8)5-6-12-10/h1-7,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDUSMDFTBTTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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